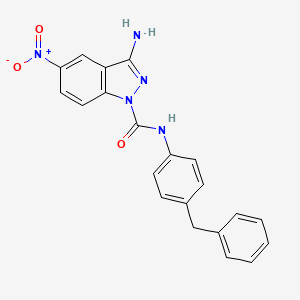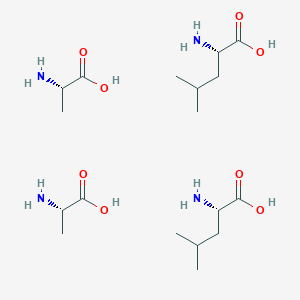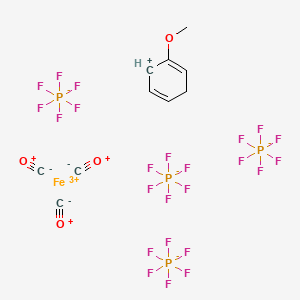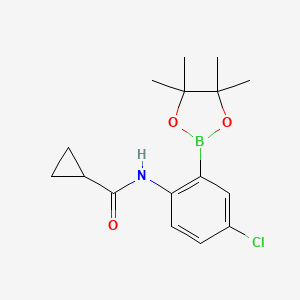
Cobalt;titanium;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt titanium hydrate is a compound that combines cobalt, titanium, and water molecules. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of cobalt and titanium in a hydrated form can lead to interesting chemical behaviors and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cobalt titanium hydrate can involve several synthetic routes. One common method is the hydrothermal synthesis, where cobalt and titanium precursors are reacted in an aqueous solution under high temperature and pressure. For example, cobalt nitrate and tetrabutyl titanate can be used as starting materials, with hydrazine hydrate acting as a reducing agent . The reaction conditions typically involve temperatures around 180-200°C and pressures of 1-2 MPa.
Industrial Production Methods: In an industrial setting, the production of cobalt titanium hydrate may involve large-scale hydrothermal reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Additionally, the use of stabilizing agents and surfactants can help control the size and morphology of the resulting particles .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt titanium hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cobalt in the compound can be oxidized or reduced depending on the reaction conditions and reagents used .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt titanium hydrate include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions . The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving cobalt titanium hydrate depend on the specific reaction type. For example, oxidation reactions may yield cobalt oxides and titanium oxides, while reduction reactions can produce metallic cobalt and titanium .
Applications De Recherche Scientifique
Cobalt titanium hydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the oxidation of organic compounds . In biology and medicine, cobalt titanium hydrate nanoparticles are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques . In industry, the compound is utilized in the production of advanced materials, such as coatings and composites .
Mécanisme D'action
The mechanism of action of cobalt titanium hydrate involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate the transfer of electrons between reactants, thereby accelerating the reaction rate . In biological systems, cobalt titanium hydrate nanoparticles can interact with cellular components, leading to targeted drug delivery or enhanced imaging contrast .
Comparaison Avec Des Composés Similaires
Cobalt titanium hydrate can be compared with other similar compounds, such as cobalt oxides, titanium oxides, and mixed metal oxides like cobalt titanate cobalt titanium hydrate’s unique combination of cobalt, titanium, and water molecules can lead to distinct chemical behaviors and functionalities .
List of Similar Compounds:- Cobalt oxides (e.g., CoO, Co3O4)
- Titanium oxides (e.g., TiO2)
- Cobalt titanate (CoTiO3)
- Hydrated cobalt compounds (e.g., CoCl2·6H2O)
- Hydrated titanium compounds (e.g., TiO2·nH2O)
Propriétés
Formule moléculaire |
CoH2OTi |
|---|---|
Poids moléculaire |
124.816 g/mol |
Nom IUPAC |
cobalt;titanium;hydrate |
InChI |
InChI=1S/Co.H2O.Ti/h;1H2; |
Clé InChI |
YLQYKDFDYWAPOA-UHFFFAOYSA-N |
SMILES canonique |
O.[Ti].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)





![(5E,8E,11E)-13-[(2S,3R)-3-[(E)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B12339427.png)

![Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester](/img/structure/B12339432.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12339441.png)
![(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide](/img/structure/B12339443.png)


